molecular formula C9H7BrF2O2 B2704746 Ethyl 4-bromo-2,5-difluorobenzoate CAS No. 1383685-39-9

Ethyl 4-bromo-2,5-difluorobenzoate

Cat. No. B2704746
CAS RN: 1383685-39-9
M. Wt: 265.054
InChI Key: NVGKJMAWRHHZLC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,5-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2,5-difluorobenzoate consists of a benzene ring substituted with bromo and difluoro groups, and an ethyl ester group . The InChI code for this compound is 1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2,5-difluorobenzoate is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Microflow Synthesis in Pharmaceutical Industry and Material Science Ethyl 4-bromo-2,5-difluorobenzoate plays a crucial role in the synthesis of complex molecules due to its reactive halogen and fluorine atoms. A notable application involves its use in a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate. This process demonstrates the efficiency of continuous flow chemistry in producing high-purity products, showcasing the compound's significance in pharmaceutical manufacturing and material science (Deng et al., 2015).

Catalyst-Free Coupling Reactions in Organic Synthesis The compound's utility is further illustrated in catalyst-free P–C coupling reactions with diarylphosphine oxides under microwave irradiation, using water as the solvent. This method highlights its role in facilitating green chemistry approaches by avoiding catalysts and minimizing environmental impact (Jablonkai & Keglevich, 2015).

Advancements in Heterocyclic Chemistry Ethyl 4-bromo-2,5-difluorobenzoate is instrumental in the synthesis of diverse trifluoromethyl heterocycles, which are crucial in developing new pharmaceuticals. Its versatility is showcased in reactions leading to a variety of heterocyclic structures, underscoring its importance in drug discovery and development (Honey et al., 2012).

Safety and Hazards

While specific safety and hazard information for Ethyl 4-bromo-2,5-difluorobenzoate was not found, similar compounds have been noted to cause skin and eye irritation . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 4-bromo-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKJMAWRHHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2,5-difluorobenzoate

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